Technical Monograph: 1-Acetyl-1H-benzimidazol-2-ol
Technical Monograph: 1-Acetyl-1H-benzimidazol-2-ol
The following technical guide provides an in-depth analysis of 1-acetyl-1H-benzimidazol-2-ol (also known as 1-acetyl-2-benzimidazolinone ), a critical heterocyclic intermediate in medicinal chemistry.
[1][2]
Part 1: Executive Summary & Chemical Identity[1][3]
1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3 ) is a nitrogenous heterocycle belonging to the benzimidazole class.[1][2][3] Structurally, it consists of a benzene ring fused to an imidazole ring, featuring a hydroxyl group at the C2 position and an acetyl moiety at the N1 position.
In physiological and synthetic contexts, this compound exhibits significant prototropic tautomerism , existing in equilibrium between the enol form (1-acetyl-1H-benzimidazol-2-ol) and the thermodynamically dominant keto form (1-acetyl-1,3-dihydro-2H-benzimidazol-2-one ).[1] This duality makes it a versatile synthon for nucleophilic substitutions and a protected scaffold in the development of bioactive agents, including antihistamines, antipsychotics (e.g., droperidol analogues), and antifungal agents.[1][2]
Chemical Profile Table[1][2][3][5][6]
| Property | Data |
| CAS Number | 14394-91-3 |
| IUPAC Name | 1-(2-hydroxy-1H-benzimidazol-1-yl)ethanone |
| Preferred Tautomer | 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
| Core Moiety | Benzimidazolone |
| Key Reactivity | N-alkylation, Hydrolysis, Electrophilic Aromatic Substitution |
Part 2: Synthesis & Experimental Protocols
The synthesis of 1-acetyl-1H-benzimidazol-2-ol is typically achieved via the selective N-acylation of the parent compound, 2-hydroxybenzimidazole (2-benzimidazolinone), using acetic anhydride.[1] This reaction must be controlled to prevent di-acetylation (formation of 1,3-diacetyl derivatives).[1]
Protocol: Selective Mono-Acetylation of 2-Hydroxybenzimidazole[1]
Objective: Synthesize 1-acetyl-1,3-dihydro-2H-benzimidazol-2-one with >95% purity.
Reagents:
-
Precursor: 2-Hydroxybenzimidazole (CAS 615-16-7) [1.0 eq][1][4]
-
Acylating Agent: Acetic Anhydride (Ac₂O) [1.2 eq]
-
Solvent: Glacial Acetic Acid (AcOH) or Pyridine (catalytic/solvent)[2]
-
Catalyst: Conc. H₂SO₄ (optional, 1-2 drops)
Step-by-Step Methodology:
-
Preparation : In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-hydroxybenzimidazole (10.0 g, 74.5 mmol) in acetic anhydride (30 mL).
-
Reaction : Heat the mixture to reflux (140°C) . The suspension will clear as the starting material dissolves and reacts.[2] Maintain reflux for 2–3 hours .
-
Quenching : Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water (200 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will precipitate.[1]
-
Isolation : Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel under vacuum.[1]
-
Purification : Wash the filter cake with cold water (3 x 50 mL) to remove residual acid. Recrystallize the crude solid from ethanol or acetonitrile to yield colorless needles.[1]
-
Drying : Dry the crystals in a vacuum oven at 50°C for 6 hours.
Yield Expectation: 75–85% Characterization:
-
IR (KBr): 1740 cm⁻¹ (C=O, acetyl), 1690 cm⁻¹ (C=O, urea core).[2]
-
¹H NMR (DMSO-d₆): δ 2.65 (s, 3H, COCH₃), 7.1–7.2 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 11.5 (s, 1H, NH).
Part 3: Mechanistic Insight & Tautomerism[1][3]
Understanding the tautomeric equilibrium is vital for predicting reactivity.[1] The N-acetylation locks one nitrogen, forcing the system into a specific electronic configuration that modulates the acidity of the remaining N-H proton.[1]
Pathway Diagram: Tautomerism and Acetylation
The following diagram illustrates the equilibrium between the hydroxy and oxo forms and the subsequent acetylation pathway.[2]
Caption: Mechanistic pathway showing the conversion of the stable keto-tautomer of 2-hydroxybenzimidazole to the N-acetylated target.
Part 4: Applications in Drug Development[1]
1-Acetyl-1H-benzimidazol-2-ol serves as a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines and its ability to engage in hydrogen bonding and π-stacking interactions.[1]
Protecting Group Strategy
The acetyl group acts as a removable protecting group for the N1 position.[2] In the synthesis of N1,N3-disubstituted benzimidazolones (e.g., Domperidone analogues), one nitrogen is acetylated to allow selective alkylation of the N3 position.[1][2] Subsequent hydrolysis (using K₂CO₃/MeOH) removes the acetyl group, liberating the N1 site for a second functionalization.[1]
Pharmacophore Activation
The electron-withdrawing nature of the acetyl group at N1 increases the acidity of the N3 proton (pKa ~9-10), facilitating N-alkylation under milder conditions compared to the unsubstituted parent.[1] This property is exploited in the synthesis of:
-
Antihistamines: Derivatives functionalized with piperidine chains.[1][2]
-
Antipsychotics: Benzimidazolone cores mimicking the dopamine pharmacophore.[1][2]
Metabolic Standards
In drug metabolism and pharmacokinetics (DMPK) studies, 1-acetyl derivatives are often synthesized as reference standards to identify metabolic conjugates (N-acetylation is a common Phase II metabolic pathway for benzimidazole drugs).[1][2]
Part 5: References
-
PubChem. (2025).[2] Compound Summary: 1-(2-oxo-2,3-dihydrobenzimidazol-1-yl)ethanone.[1] National Library of Medicine.[1] Retrieved from [Link]
-
Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[1] (Classic review on benzimidazole synthesis and tautomerism).
-
RSC Publishing. (2016).[1] Recent advances in the synthesis of benzimidazol(on)es. Retrieved from [Link]
-
ChemSynthesis. (2025).[2][5] Synthesis and properties of benzimidazolone derivatives. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C10H12N2O | CID 1527023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Building Blocks P30 | EvitaChem [evitachem.com]
- 4. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
